molecular formula C11H13ClO3 B1351827 3-Chloro-4,5-diethoxybenzaldehyde CAS No. 110732-06-4

3-Chloro-4,5-diethoxybenzaldehyde

Cat. No.: B1351827
CAS No.: 110732-06-4
M. Wt: 228.67 g/mol
InChI Key: JAPWMUVMMRCXJL-UHFFFAOYSA-N
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Description

3-Chloro-4,5-diethoxybenzaldehyde is an aromatic aldehyde with the molecular formula C11H13ClO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and ethoxy groups. This compound is known for its versatility in organic synthesis and its role as a building block for various chemical reactions and products .

Preparation Methods

The synthesis of 3-Chloro-4,5-diethoxybenzaldehyde typically involves the chlorination and ethoxylation of benzaldehyde derivatives. One common method includes the reaction of 3-chlorobenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of hydrogen atoms with ethoxy groups .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Chloro-4,5-diethoxybenzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include 3-chloro-4,5-diethoxybenzoic acid, 3-chloro-4,5-diethoxybenzyl alcohol, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-Chloro-4,5-diethoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a reagent that facilitates the formation of various compounds through its reactive aldehyde and chlorine groups. These functional groups allow it to participate in nucleophilic addition, substitution, and oxidation-reduction reactions .

Properties

IUPAC Name

3-chloro-4,5-diethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPWMUVMMRCXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406351
Record name 3-chloro-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110732-06-4
Record name 3-chloro-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4,5-diethoxybenzaldehyde
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